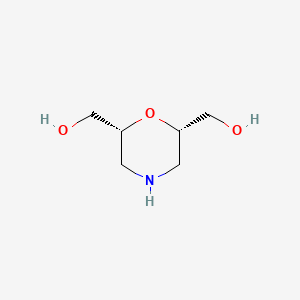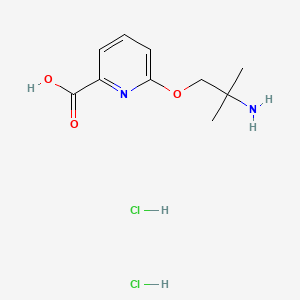
6-(2-Amino-2-methylpropoxy)pyridine-2-carboxylicaciddihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Amino-2-methylpropoxy)pyridine-2-carboxylic acid dihydrochloride is a chemical compound with a complex structure that includes a pyridine ring substituted with an amino group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Amino-2-methylpropoxy)pyridine-2-carboxylic acid dihydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloropyridine with 2-amino-2-methylpropanol under basic conditions to form the intermediate 6-(2-Amino-2-methylpropoxy)pyridine. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group. Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 6-(2-Amino-2-methylpropoxy)pyridine-2-carboxylic acid dihydrochloride may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Amino-2-methylpropoxy)pyridine-2-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(2-Amino-2-methylpropoxy)pyridine-2-carboxylic acid dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(2-Amino-2-methylpropoxy)pyridine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-6-methylpyridine: A structurally similar compound with a simpler structure.
6-Amino-2-picoline: Another related compound with similar functional groups.
Uniqueness
6-(2-Amino-2-methylpropoxy)pyridine-2-carboxylic acid dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an amino group, a carboxylic acid group, and an ether linkage makes it a versatile compound for various applications.
Eigenschaften
| 2825011-42-3 | |
Molekularformel |
C10H16Cl2N2O3 |
Molekulargewicht |
283.15 g/mol |
IUPAC-Name |
6-(2-amino-2-methylpropoxy)pyridine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C10H14N2O3.2ClH/c1-10(2,11)6-15-8-5-3-4-7(12-8)9(13)14;;/h3-5H,6,11H2,1-2H3,(H,13,14);2*1H |
InChI-Schlüssel |
MRXLYXCXPBKSFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COC1=CC=CC(=N1)C(=O)O)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


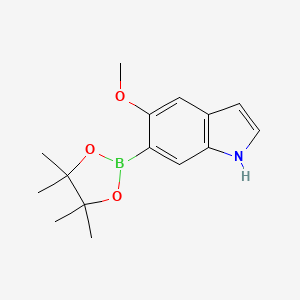


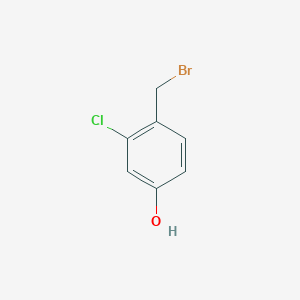
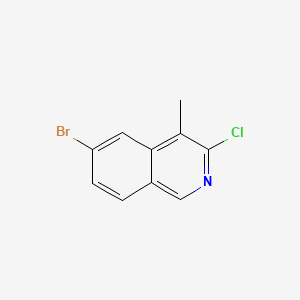
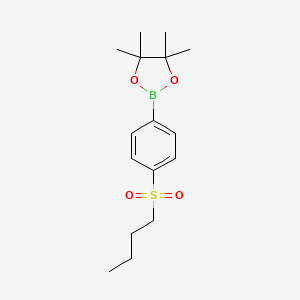
![2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]aceticacid](/img/structure/B13549610.png)
![3-Benzyl-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylicacid](/img/structure/B13549645.png)
